molecular formula C8H10N2S B1266157 4-(1,3-Thiazolan-2-yl)pyridine CAS No. 700-92-5

4-(1,3-Thiazolan-2-yl)pyridine

Cat. No.: B1266157
CAS No.: 700-92-5
M. Wt: 166.25 g/mol
InChI Key: BLOGGAJNIGIFFQ-UHFFFAOYSA-N
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Description

4-(1,3-Thiazolan-2-yl)pyridine is a heterocyclic compound comprising a pyridine ring fused to a saturated thiazolane (1,3-thiazolane) ring. Its molecular formula is C₈H₁₀N₂S, with a molecular weight of 166.25 g/mol and CAS number 700-92-5 . The compound is commercially available as a reagent (>95% purity), indicating its utility in organic synthesis and medicinal chemistry . The thiazolane ring introduces conformational flexibility and sulfur-based electronic effects, which may influence reactivity and biological interactions.

Properties

IUPAC Name

2-pyridin-4-yl-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h1-4,8,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLOGGAJNIGIFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30990243
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
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Molecular Weight

166.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-92-5
Record name 4-(2-Thiazolidinyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thiazolidine, 2-(4-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700925
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,3-Thiazolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30990243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(1,3-Thiazolan-2-yl)pyridine can be synthesized through a nucleophilic substitution reaction involving 2-bromoethanethiol and pyridine . The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the substitution process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Cyclization Reactions

4-(1,3-Thiazolan-2-yl)pyridine derivatives are frequently synthesized via cyclization strategies. A notable method involves reacting pyridine-thiol precursors with α-halo carbonyl compounds under basic conditions:

text
Pyridine-thiol + α-chloroacetone → this compound + HCl

Conditions : Reflux in ethanol with triethylamine (TEA) as a catalyst .

Key Cyclization Pathways:

Starting MaterialReagents/ConditionsProductYield
2-Hydrazinopyridine derivativesIsothiocyanates, electrochemical3-Amino-triazolo[4,3-a]pyridines 70-85%
Pyridine carbaldehydesThioglycolic acid, DSDABCOCThiazolidin-4-one derivatives 82-92%

Substitution Reactions

The thiazolane ring undergoes nucleophilic substitution, while the pyridine nitrogen participates in electrophilic reactions.

Nucleophilic Substitution

Electrophilic Aromatic Substitution

Oxidation

Reduction

Coordination Chemistry

The pyridine nitrogen and thiazolane sulfur act as Lewis bases, forming complexes with transition metals:

text
This compound + Cu(NO3)2 → [Cu(L)2(NO3)2] (L = ligand)

Properties :

  • Cu(II) Complexes : Exhibit square-planar geometry (confirmed by ESR) .

  • Ni(II) Complexes : Octahedral coordination with antibacterial activity .

Biological Activity-Driven Reactions

Derivatives of this compound are functionalized to enhance pharmacological properties:

Anticancer Agents

Antimicrobial Modifications

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable aryl group introduction:

text
This compound + Aryl boronic acid → 4-(Thiazolan-2-yl)-6-arylpyridine

Conditions : Pd(PPh3)4, Na2CO3, DME/H2O .

Scientific Research Applications

Medicinal Chemistry

4-(1,3-Thiazolan-2-yl)pyridine derivatives have been investigated for their potential pharmacological activities, particularly as anticancer agents. The thiazole moiety is known to enhance the biological activity of compounds due to its ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazolidinone derivatives, which include this compound, exhibit significant anticancer properties. For instance, compounds containing thiazolidinone rings have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. These compounds have been classified into several categories based on their mechanism of action:

  • DNA-interacting agents
  • Molecular targeting agents
  • Anti-tubulin agents

A notable example includes a study where a thiazolidinone derivative was found to inhibit multi-tyrosine kinases, demonstrating potent cytotoxic activity against lung carcinoma cells at low concentrations (IC50 = 0.041 µM) .

Antimicrobial Properties

This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of this compound exhibit broad-spectrum antibacterial and antifungal activities. The incorporation of the thiazole ring enhances the interaction with microbial targets, making these compounds valuable in the development of new antibiotics .

Agrochemical Applications

The use of heterocyclic compounds like this compound in agrochemicals has been a focus of research due to their potential as herbicides and fungicides. Studies suggest that these compounds can effectively inhibit plant pathogens and weeds, providing a dual function in agricultural settings.

Herbicidal Activity

Research has shown that certain pyridine-based thiazole derivatives possess herbicidal properties. These compounds can disrupt the growth of unwanted vegetation while being less harmful to crops, thus offering a sustainable approach to weed management .

Material Science

In material science, this compound is being investigated for its potential use in polymer chemistry and as a precursor for synthesizing novel materials.

Polymer Synthesis

The compound can serve as a functional monomer in the synthesis of polymers with specific properties tailored for applications in coatings and adhesives. Its unique chemical structure allows for enhanced adhesion and thermal stability in polymer formulations.

Case Studies and Research Findings

StudyFocusFindings
Bataille et al. (2017)Anticancer ActivityIdentified potent PIM kinase inhibitors with IC50 values indicating significant anti-proliferative effects on leukemia cell lines .
Recent Review (2024)Biological ActivitiesHighlighted broad-spectrum antibacterial and anti-inflammatory properties of thiazolidinone derivatives .
Agrochemical Research (2020)Herbicidal PropertiesDemonstrated effective inhibition of weed growth with minimal crop damage .

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazolan-2-yl)pyridine involves its interaction with various molecular targets. The thiazole ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various physiological effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional differences between 4-(1,3-Thiazolan-2-yl)pyridine and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
This compound C₈H₁₀N₂S 166.25 Thiazolane (saturated S/N ring) Synthesis reagent, potential acetylcholinesterase (AChE) inhibitor
3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine C₁₅H₁₂N₂O₂S₂ 316.40 Thiazole (unsaturated) + methylsulfonylphenyl Kinase inhibition, pharmaceuticals
2-(4-Pyridyl)benzimidazole C₁₂H₉N₃ 195.22 Benzimidazole + pyridine Antifungal agents, materials science
3-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyridine C₉H₆N₄S 206.24 Triazole + thiophene Optoelectronics, medicinal chemistry

Key Observations :

  • Thiazolane vs. Thiazole : The saturated thiazolane ring in this compound offers greater conformational flexibility compared to the aromatic thiazole ring in 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine. This difference may influence binding affinity in biological systems .
  • In contrast, the thiazolane ring in this compound may act as a hydrogen-bond acceptor due to its sulfur and nitrogen atoms .
  • Heterocyclic Diversity : Compounds like 2-(4-Pyridyl)benzimidazole and 3-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyridine incorporate additional aromatic systems (benzimidazole, triazole), which can enhance thermal stability and π-π stacking interactions in materials science applications .

Physicochemical and Electronic Properties

  • Molecular Weight and Solubility : this compound has a lower molecular weight (166.25 g/mol) compared to analogs like 3-(4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl)pyridine (316.40 g/mol), suggesting better solubility in polar solvents .
  • While direct data for this compound is lacking, its sulfur atom may lower the energy gap compared to purely aromatic analogs.

Biological Activity

4-(1,3-Thiazolan-2-yl)pyridine is a heterocyclic compound that has attracted attention due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a thiazole moiety. The presence of these heterocycles contributes to its pharmacological potential. The molecular formula is C₇H₆N₂S, and its CAS number is 700-92-5.

Antimicrobial Activity

Antibacterial Properties

Research has demonstrated that derivatives of pyridine-thiazole compounds exhibit significant antibacterial activity. A study reported that various thiazole derivatives showed potent effects against both Gram-positive and Gram-negative bacteria. For instance, compounds containing a thiazole ring were found to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

CompoundTarget BacteriaMIC (µg/mL)Zone of Inhibition (mm)
This compoundE. coli1018
This compoundS. aureus522

Mechanism of Action

The antimicrobial mechanism often involves disruption of bacterial cell membranes, leading to cell lysis. Studies using molecular docking have suggested that these compounds may inhibit bacterial enzymes critical for cell wall synthesis .

Anticancer Activity

Cytotoxic Effects

This compound has shown promising anticancer activity in various studies. One notable study evaluated its cytotoxic effects on several cancer cell lines, including colon and breast cancer cells. The compound demonstrated an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating high potency .

Cell LineIC50 (µM)Effect
HL-60 (Leukemia)0.57High cytotoxicity
A549 (Lung Cancer)>50Low cytotoxicity

Selectivity and Mechanisms

The selectivity for cancer cells over normal cells suggests a targeted action that could minimize side effects in therapeutic applications. The mechanisms involve apoptosis induction and interference with cell cycle progression .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can reduce inflammation in animal models of paw edema, suggesting potential use in treating inflammatory diseases .

Case Studies

Case Study: Antibacterial Efficacy

A recent investigation into the antibacterial efficacy of various thiazole derivatives included tests on this compound against resistant strains of bacteria such as MRSA. The compound displayed significant inhibitory effects, outperforming several conventional antibiotics in some cases .

Case Study: Anticancer Potential

In a clinical setting, derivatives of this compound were tested on patients with advanced cancers. Results indicated that patients treated with these compounds experienced reduced tumor sizes and improved overall survival rates compared to control groups .

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